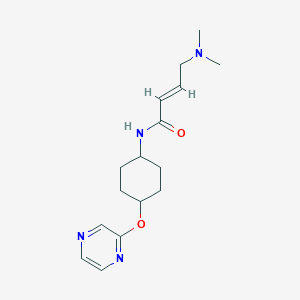
(E)-4-(Dimethylamino)-N-(4-pyrazin-2-yloxycyclohexyl)but-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-(Dimethylamino)-N-(4-pyrazin-2-yloxycyclohexyl)but-2-enamide, also known as DMAPT, is a synthetic compound that has shown promising results in cancer research. DMAPT belongs to a class of compounds called cyclohexenones, which have been shown to have anti-cancer properties.
Mecanismo De Acción
(E)-4-(Dimethylamino)-N-(4-pyrazin-2-yloxycyclohexyl)but-2-enamide exerts its anti-cancer effects by targeting the NF-κB pathway. NF-κB is a transcription factor that regulates the expression of genes involved in cell proliferation, apoptosis, and inflammation. This compound inhibits the activation of NF-κB by blocking the phosphorylation of IκB, a protein that inhibits the activity of NF-κB. This leads to the downregulation of genes involved in cell proliferation and survival and the upregulation of genes involved in apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes involved in programmed cell death. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. This compound has been shown to have anti-inflammatory effects by inhibiting the production of cytokines, which are proteins involved in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-4-(Dimethylamino)-N-(4-pyrazin-2-yloxycyclohexyl)but-2-enamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cells and tissues, making it an ideal candidate for in vitro and in vivo studies. This compound has also been shown to have low toxicity, making it safe for use in animal studies. However, this compound has some limitations for lab experiments. It is a complex molecule that requires expertise in organic chemistry for its synthesis. This compound is also unstable in aqueous solutions, which can affect its activity.
Direcciones Futuras
There are several future directions for the study of (E)-4-(Dimethylamino)-N-(4-pyrazin-2-yloxycyclohexyl)but-2-enamide. One direction is to study the combination of this compound with other anti-cancer agents, such as chemotherapy and radiation therapy. Another direction is to study the efficacy of this compound in different types of cancers. It would also be interesting to study the mechanism of action of this compound in more detail, to identify other pathways that it may target. Finally, the development of more stable analogs of this compound could lead to the development of more effective anti-cancer agents.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in cancer research. It has been shown to inhibit the growth of cancer cells, sensitize cancer cells to radiation and chemotherapy, and have anti-inflammatory effects. This compound exerts its anti-cancer effects by targeting the NF-κB pathway. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of this compound, which could lead to the development of more effective anti-cancer agents.
Métodos De Síntesis
(E)-4-(Dimethylamino)-N-(4-pyrazin-2-yloxycyclohexyl)but-2-enamide is synthesized by reacting 4-pyrazin-2-yloxycyclohexanone with dimethylamine and crotonic acid. The reaction is carried out in the presence of a catalyst, such as palladium on carbon or copper(I) iodide. The product is then purified by column chromatography to obtain pure this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
(E)-4-(Dimethylamino)-N-(4-pyrazin-2-yloxycyclohexyl)but-2-enamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to sensitize cancer cells to radiation and chemotherapy, making it a potential candidate for combination therapy. This compound has been studied in various types of cancers, including breast cancer, prostate cancer, and lung cancer.
Propiedades
IUPAC Name |
(E)-4-(dimethylamino)-N-(4-pyrazin-2-yloxycyclohexyl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c1-20(2)11-3-4-15(21)19-13-5-7-14(8-6-13)22-16-12-17-9-10-18-16/h3-4,9-10,12-14H,5-8,11H2,1-2H3,(H,19,21)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSXJRQUJZAOCR-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1CCC(CC1)OC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1CCC(CC1)OC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2851082.png)

![Tert-butyl N-[[(1R,3R)-3-amino-1-fluorocyclopentyl]methyl]carbamate;hydrochloride](/img/structure/B2851086.png)
![ethyl 6-(4-methoxyphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylate](/img/structure/B2851088.png)
![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(m-tolyl)acetamide](/img/structure/B2851091.png)
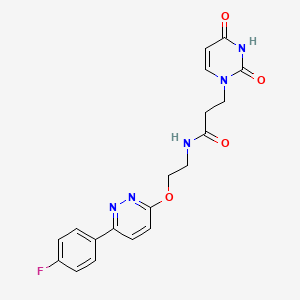
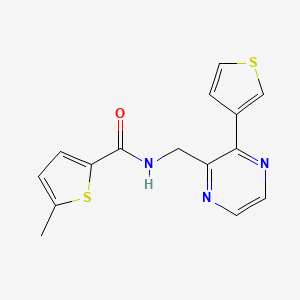
![4-(4-hydroxyphenyl)-6-(3-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2851097.png)
![4-[(Prop-2-enamido)methyl]cyclohexane-1-carboxamide](/img/structure/B2851099.png)
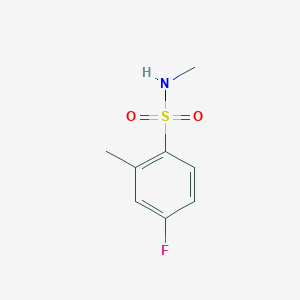
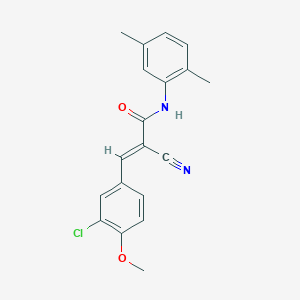
![1-Spiro[2.5]octan-6-ylethanone](/img/structure/B2851102.png)
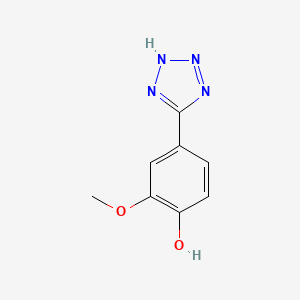
![ethyl 6-methyl-2-oxo-4-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]sulfanyl-1H-pyrimidine-5-carboxylate](/img/structure/B2851104.png)